molecular formula C11H8F2N4 B111004 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 1020057-92-4

5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B111004
CAS No.: 1020057-92-4
M. Wt: 234.2 g/mol
InChI Key: PNSJVBVHKNJXCF-UHFFFAOYSA-N
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Description

5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the difluorophenyl moiety in its structure contributes to its unique chemical properties and potential therapeutic benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbonitrile

Uniqueness

5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both the difluorophenyl and methyl groups, which enhance its chemical stability and biological activity. The difluorophenyl group contributes to its lipophilicity and ability to interact with hydrophobic pockets in proteins, while the methyl group can influence its metabolic stability .

Properties

IUPAC Name

5-amino-1-(2,4-difluorophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N4/c1-6-8(5-14)11(15)17(16-6)10-3-2-7(12)4-9(10)13/h2-4H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSJVBVHKNJXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646608
Record name 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020057-92-4
Record name 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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